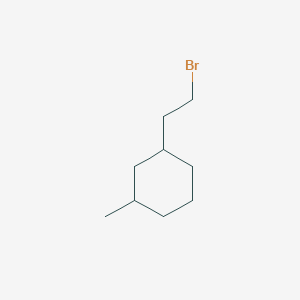
1-(2-Bromoethyl)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-methylcyclohexane is an organic compound belonging to the class of haloalkanes It consists of a cyclohexane ring substituted with a methyl group and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-methylcyclohexane can be synthesized through the bromination of 3-methylcyclohexene followed by the addition of ethylene. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Alcohols, amines.
Elimination: Alkenes.
Oxidation: Ketones, carboxylic acids.
Scientific Research Applications
1-(2-Bromoethyl)-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-methylcyclohexane involves its reactivity as a haloalkane The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-3-methylcyclohexane: Similar structure but with an iodine atom instead of bromine.
1-(2-Bromoethyl)-4-methylcyclohexane: Similar structure but with the methyl group at a different position on the cyclohexane ring.
Uniqueness: 1-(2-Bromoethyl)-3-methylcyclohexane is unique due to the specific positioning of the bromoethyl and methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom also makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXMKOFILDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
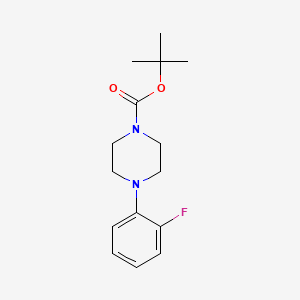
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
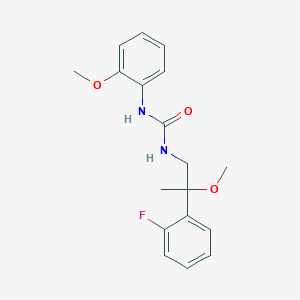
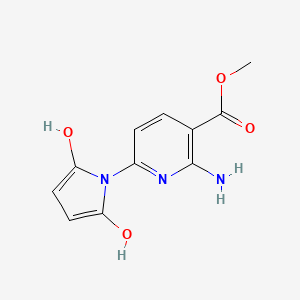
![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide](/img/structure/B2709415.png)
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)
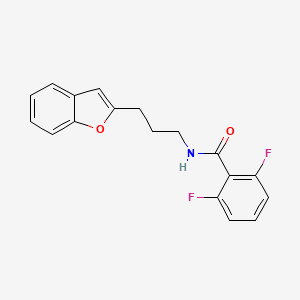
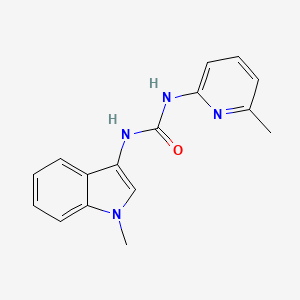
![3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2709422.png)
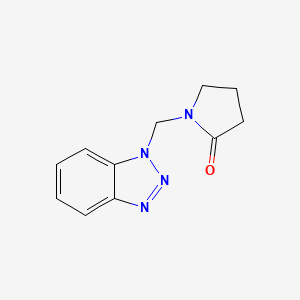
![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)
